N-(2-butyl-2H-tetraazol-5-yl)-N'-(3-chloro-4-ethoxybenzoyl)thiourea
Description
N-(2-butyl-2H-tetraazol-5-yl)-N'-(3-chloro-4-ethoxybenzoyl)thiourea is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Properties
Molecular Formula |
C15H19ClN6O2S |
|---|---|
Molecular Weight |
382.9g/mol |
IUPAC Name |
N-[(2-butyltetrazol-5-yl)carbamothioyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C15H19ClN6O2S/c1-3-5-8-22-20-14(19-21-22)18-15(25)17-13(23)10-6-7-12(24-4-2)11(16)9-10/h6-7,9H,3-5,8H2,1-2H3,(H2,17,18,20,23,25) |
InChI Key |
ZJHQFCVUMWSSTQ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-N'-(3-chloro-4-ethoxybenzoyl)thiourea typically involves the reaction of 2-butyl-2H-tetrazole-5-thiol with 3-chloro-4-ethoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-butyl-2H-tetraazol-5-yl)-N'-(3-chloro-4-ethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-butyl-2H-tetraazol-5-yl)-N'-(3-chloro-4-ethoxybenzoyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including its binding affinity and specificity.
Industrial Applications: It can be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-N'-(3-chloro-4-ethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and are often studied using molecular docking and other biochemical techniques .
Comparison with Similar Compounds
N-(2-butyl-2H-tetraazol-5-yl)-N'-(3-chloro-4-ethoxybenzoyl)thiourea can be compared with other tetrazole derivatives such as:
N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide: This compound has a similar structure but with two chlorine atoms on the benzamide ring, which may affect its biological activity and chemical reactivity.
N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide: This derivative has a nitro group instead of a chloro group, which can influence its pharmacological properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
